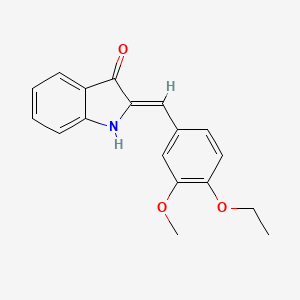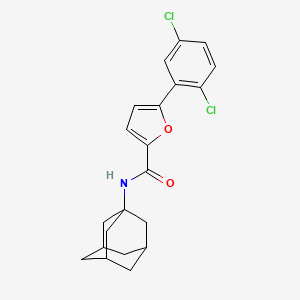![molecular formula C14H15F2N3O2 B10944096 N-[2-(difluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B10944096.png)
N-[2-(difluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(difluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluoromethoxy group attached to a phenyl ring, a pyrazole ring, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl ether.
Coupling with the Phenyl Ring: The phenyl ring is then coupled with the pyrazole ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction using an appropriate carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalable production, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(difluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[2-(difluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it may have activity against certain diseases, and it is subjected to pharmacological testing to evaluate its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and pyrazole ring are key structural features that enable the compound to bind to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(trifluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide
- N-[2-(methoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide
- N-[2-(chloromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide
Uniqueness
N-[2-(difluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H15F2N3O2 |
|---|---|
Molekulargewicht |
295.28 g/mol |
IUPAC-Name |
N-[2-(difluoromethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H15F2N3O2/c1-10-8-17-19(9-10)7-6-13(20)18-11-4-2-3-5-12(11)21-14(15)16/h2-5,8-9,14H,6-7H2,1H3,(H,18,20) |
InChI-Schlüssel |
OKTRPVDSCOPWOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1)CCC(=O)NC2=CC=CC=C2OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10944019.png)
![3-chloro-N-[1-methyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944021.png)
![[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10944031.png)
![4-{[(E)-{5-[(3-bromophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10944039.png)
![4-(4-methylphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B10944045.png)
![6,8-Dichloro-2-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)imidazo[1,2-a]pyridine](/img/structure/B10944046.png)

![N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide](/img/structure/B10944062.png)
![3-methyl-7-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-N-(2-methylpropyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide](/img/structure/B10944064.png)
![ethyl 2-{[({(4E)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10944072.png)

![(2Z)-5-(2-chlorophenyl)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10944089.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B10944103.png)
![7-(2,4-Dichlorophenyl)-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10944107.png)
